molecular formula C17H28N4O4S B2945070 N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2,2-diethoxyethyl)ethanediamide CAS No. 899994-01-5

N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2,2-diethoxyethyl)ethanediamide

Cat. No.: B2945070
CAS No.: 899994-01-5
M. Wt: 384.5
InChI Key: BJXSAKRUGASOMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2,2-diethoxyethyl)ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group and an ethanediamide moiety linked to a 2,2-diethoxyethyl chain. Its synthesis likely follows routes similar to related thienopyrazole derivatives, such as condensation reactions involving hydrazide derivatives and ketones or aldehydes under acidic conditions .

Properties

IUPAC Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2,2-diethoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O4S/c1-6-24-13(25-7-2)8-18-15(22)16(23)19-14-11-9-26-10-12(11)20-21(14)17(3,4)5/h13H,6-10H2,1-5H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXSAKRUGASOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NC1=C2CSCC2=NN1C(C)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2,2-diethoxyethyl)ethanediamide typically involves multi-step organic reactions. One common approach is the condensation reaction of 5-amino-pyrazoles with appropriate aldehydes or ketones, followed by cyclization to form the thieno[3,4-c]pyrazole core. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid (p-TSA) and solvents like water or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2,2-diethoxyethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2,2-diethoxyethyl)ethanediamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2,2-diethoxyethyl)ethanediamide involves its interaction with specific molecular targets. The thieno[3,4-c]pyrazole core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations:

  • Metabolic Stability : The tert-butyl group (target compound and BF96306) may confer resistance to oxidative metabolism compared to the phenyl-substituted analogue .
  • Biological Activity : While BF96306 and the phenyl-substituted analogue lack explicit activity data in the provided evidence, their structural resemblance to kinase inhibitors (e.g., imatinib analogues) suggests possible kinase-binding interactions via the pyrazole-thiophene scaffold .

Physicochemical Properties

Property Target Compound BF96306 Phenyl-Substituted Analogue
Molecular Weight 452.58 g/mol 372.48 g/mol 392.47 g/mol
LogP (Predicted) ~2.1 (moderate polarity) ~3.5 (lipophilic) ~3.8 (highly lipophilic)
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 6 4 4

Implications:

The target compound’s lower LogP and higher hydrogen bond acceptors align with improved solubility, critical for oral bioavailability. However, its larger molecular weight may limit blood-brain barrier penetration compared to BF96304.

Biological Activity

N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2,2-diethoxyethyl)ethanediamide is a compound of interest due to its potential biological activities. This article reviews its structural properties, biological mechanisms, and relevant case studies that highlight its efficacy against various diseases.

Chemical Structure and Properties

The compound has the following molecular characteristics:

Property Details
Molecular Formula C17H26N4O3S
Molecular Weight 366.47834 g/mol
IUPAC Name N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2,2-diethoxyethyl)ethanediamide
SMILES String CC1CN(CC(C)O1)C(=O)C(=O)Nc3c2CSCc2nn3C(C)(C)C

This compound features a thieno[3,4-c]pyrazole core which is known for its diverse biological activities.

Antiparasitic Activity

Recent studies have shown that derivatives of thieno[3,4-c]pyrazole exhibit significant antiparasitic activity. For instance, compounds with similar structures have been tested against Leishmania and Trypanosoma species. The mechanism involves the induction of reactive oxygen species (ROS), leading to cell death in parasites due to oxidative stress. The selectivity index for these compounds was notably high, indicating their potential as therapeutic agents against tropical diseases such as malaria and leishmaniasis .

Cytotoxicity Studies

In vitro cytotoxicity assays using the MTT method have demonstrated that compounds structurally related to this compound can inhibit cell viability in various cancer cell lines. For example, a study reported an EC50 value below 10 μM for certain derivatives against human cancer cell lines. This suggests that the compound may interfere with critical metabolic pathways necessary for cancer cell survival .

Case Studies

  • Study on Antileishmanial Activity
    • A derivative of thieno[3,4-c]pyrazole was tested against Leishmania donovani. The results indicated a significant reduction in parasite viability at concentrations as low as 5 μM. The study concluded that the compound's mechanism involved ROS generation and mitochondrial dysfunction in the parasites .
  • Antitrypanosomal Activity
    • Another research focused on the antitrypanosomal effects of a closely related compound. It showed effective inhibition of Trypanosoma brucei growth with an IC50 value of 8 μM. The study highlighted the role of oxidative stress in mediating the antiparasitic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.